REACTION_CXSMILES
|
[I:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:12](Cl)Cl.CO>>[I:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:12])=[O:5] |f:1.2|
|
Name
|
|
Quantity
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595 mg
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)O)C=CC=C1C
|
Name
|
DCM MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
1/1
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
TMS-CH2N2
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 1.5 hours at RT solvents were evaporated
|
Duration
|
1.5 h
|
Name
|
|
Type
|
|
Smiles
|
IC1=C(C(=O)OC)C=CC=C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |